17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal)

Description

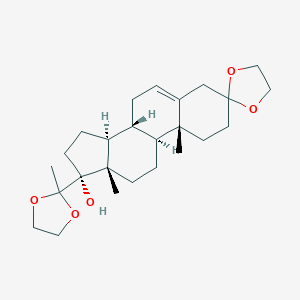

17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) (CAS: 641-83-8) is a steroidal intermediate used in the synthesis of labeled progestogens . Its structure features cyclic bis(ethylene acetal) groups at the 3- and 20-keto positions, which serve as protective moieties during synthetic processes. This compound is classified under biochemicals and is available in highly purified grades for research applications .

Properties

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S,17'R)-10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3/t18-,19+,20+,21+,22+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARXFOGOCKEIEE-FEUZRFKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]5(C6(OCCO6)C)O)C)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955447 | |

| Record name | 10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-00-3 | |

| Record name | Pregn-5-ene-3,20-dione, 17-hydroxy-, cyclic 3,20-bis(1,2-ethanediyl acetal) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanism

The synthesis of 17-hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) begins with the parent steroid, 17-hydroxypregn-5-ene-3,20-dione. The 3- and 20-keto groups are protected via acetalization using ethylene glycol in the presence of an acid catalyst. This reaction proceeds through a nucleophilic attack by the hydroxyl groups of ethylene glycol on the electrophilic carbonyl carbons, forming cyclic acetals.

Key reagents and conditions :

-

Ethylene glycol : Serves as both solvent and reactant in stoichiometric excess.

-

Acid catalyst : p-Toluenesulfonic acid (pTSA) or hydrochloric acid (HCl) at concentrations of 0.5–2.0 mol%.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane or ethyl acetate.

Stepwise Procedure

-

Dissolution : The steroid (1.0 eq) is dissolved in ethylene glycol (5–10 vol).

-

Catalyst addition : pTSA (1.5 mol%) is added under nitrogen atmosphere.

-

Reflux : The mixture is heated at 100°C for 12 hours, with progress monitored by TLC or HPLC.

-

Quenching and isolation : The reaction is cooled, neutralized, and extracted. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

-

Purification : Crude product is recrystallized from methanol/water (7:3) to yield white crystals (typical yield: 70–85%).

Table 1: Laboratory-Scale Reaction Optimization

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst (mol%) | 0.5–3.0 | 1.5 | Maximizes rate without side reactions |

| Temperature (°C) | 70–120 | 100 | Balances reaction rate and decomposition |

| Reaction Time (h) | 6–36 | 12 | Completes conversion without over-reaction |

Industrial-Scale Production Methods

Scalability Challenges and Solutions

Industrial synthesis requires addressing solvent volume, heat management, and purification efficiency. Key adaptations include:

-

Solvent recycling : Ethylene glycol is distilled and reused to reduce waste.

-

Continuous flow systems : Tubular reactors maintain consistent temperature and mixing, improving reproducibility.

-

Crystallization optimization : Anti-solvent addition (e.g., water) enhances crystal size and purity (>98% by HPLC).

Economic and Environmental Considerations

-

Catalyst recovery : Ion-exchange resins immobilize pTSA, enabling reuse across multiple batches.

-

Waste minimization : Aqueous washes are treated via neutralization and biodegradation to meet regulatory standards.

Table 2: Industrial vs. Laboratory Conditions

| Factor | Laboratory | Industrial Plant |

|---|---|---|

| Batch Size | 1–100 g | 50–500 kg |

| Reaction Time | 12 h | 8–10 h (flow systems) |

| Yield | 70–85% | 82–88% |

| Purity | 95–97% | 98–99% |

Critical Reaction Parameters

Catalyst Selection

p-Toluenesulfonic acid is preferred over HCl due to reduced corrosivity and easier handling. However, heterogeneous catalysts like Amberlyst-15 are gaining traction for easier separation.

Solvent Effects

Ethylene glycol’s high boiling point (197°C) facilitates reflux without pressurization. Co-solvents like toluene improve solubility for steroidal substrates but complicate recycling.

Temperature Control

Exceeding 110°C risks dehydrating the 17-hydroxyl group, leading to Δ⁵,¹⁷-diene byproducts. Automated temperature control systems mitigate this in industrial settings.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in hot methanol (60°C) and gradually diluted with water to induce crystallization. This step removes unreacted starting material and ethylene glycol.

Analytical Methods

-

HPLC : C18 column with UV detection at 240 nm confirms purity (>98%).

-

NMR : ¹H NMR (CDCl₃) shows characteristic acetal protons at δ 3.8–4.2 ppm and absence of keto carbonyl signals.

-

Mass Spectrometry : ESI-MS m/z 419.27 [M+H]⁺ aligns with the molecular formula C₂₅H₃₈O₅.

Case Studies and Process Innovations

Scientific Research Applications

Chemical Applications

Synthesis of Steroidal Derivatives

This compound serves as an important intermediate in the synthesis of labeled progestogens and other steroidal derivatives. Its cyclic bis(ethylene acetal) group provides stability and protection during synthetic processes, enhancing yield and purity compared to other similar compounds. The synthesis typically involves protecting the carbonyl groups at positions 3 and 20 of the steroidal backbone through reactions with ethylene glycol under acidic conditions.

Reactivity

The functional groups within 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) allow it to participate in various chemical reactions:

- Nucleophilic Substitution: The electrophilic nature of the carbonyl carbon enables nucleophilic substitution reactions, which are crucial for modifying the compound's properties for specific applications.

- Hydrolysis: The acetal groups can be hydrolyzed under acidic conditions to release active steroidal hormones .

Biological Applications

Hormone Modulation

Research indicates that this compound exhibits significant biological activity, particularly in hormone modulation. Its structural similarity to natural steroid hormones suggests potential interactions with steroid receptors, influencing various biological pathways. Studies have shown that it may have selective activity towards certain receptors, leading to targeted therapeutic strategies .

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications:

- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases and chronic inflammation.

- Hormone Replacement Therapy: As a precursor or active ingredient in hormone replacement therapies, it holds promise for addressing hormonal imbalances .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is utilized in the production of steroidal pharmaceuticals. Its unique properties facilitate the development of high-purity compounds that are essential for therapeutic use.

Case Studies

-

Hormonal Interaction Studies

- Research involving binding affinity studies has shown that 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) interacts selectively with certain steroid receptors. These studies employ techniques such as radiolabeled binding assays to quantify interactions and assess potential therapeutic implications.

-

Therapeutic Efficacy in Autoimmune Disorders

- A study explored the anti-inflammatory properties of this compound in a model of autoimmune disease. Results indicated a reduction in inflammatory markers when administered, suggesting its potential as a therapeutic agent in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) involves its conversion to active steroidal hormones in the body. The cyclic bis(ethylene acetal) group protects the carbonyl functionalities during synthesis and can be hydrolyzed under physiological conditions to release the active steroid. The released steroid then interacts with specific receptors and pathways to exert its biological effects .

Comparison with Similar Compounds

5,6α-Epoxy Derivatives

- Compound : (5β,6β)-5,6-Epoxy-17-hydroxy-pregnane-3,20-dione cyclic bis(1,2-ethanediyl acetal) (CAS: 117898-52-9)

- Key Differences: Contains a 5,6β-epoxy ring instead of the Δ⁵ double bond in the parent compound.

- Application : Intermediate for progestogen synthesis, similar to the parent compound, but with modified reactivity due to the epoxy group .

Hydrocortisone-Related Impurities

- Compound 1 : 5β-Pregnane-3,20-dione, 5,6β-epoxy-11β,17-dihydroxy-, cyclic bis(ethylene acetal) (CAS: 117888-53-6)

- Structural Features :

- 11β- and 17-hydroxyl groups, with a 5,6β-epoxy ring.

- The additional hydroxyl groups increase polarity, affecting solubility and chromatographic behavior.

Compound 2 : (11β)-Pregn-5-ene-3,20-dione, 11,17-dihydroxy-, cyclic bis(1,2-ethanediyl acetal)

- Structural Features :

- 11β-hydroxy substitution alongside the 17-hydroxy group.

- Retains the Δ⁵ double bond but differs in oxidation state at C11. Role: Another hydrocortisone impurity, emphasizing the importance of acetal protection in preventing unwanted hydroxyl interactions .

Acetyloxy and Methyl Derivatives

- Compound : Pregn-5-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, cyclic 3-(1,2-ethanediyl acetal) (CAS: 809-01-8)

- Structural Features :

- 17-acetyloxy and 6-methyl substituents.

- The acetyloxy group enhances lipophilicity, while the methyl group may influence steric hindrance. Application: Not explicitly stated, but structural modifications suggest tailored pharmacokinetic properties for specific progestogen derivatives .

16,17-Epoxy Derivatives

- Compound : 16,17-Epoxypregna-5,9(11)-diene-3,20-dione cyclic bis(1,2-ethanediyl acetal)

- Structural Features :

- 16,17-epoxy group and Δ⁵,⁹(11) diene system.

- The conjugated diene and epoxy group may confer unique reactivity in ring-opening or oxidation reactions. Application: Potential intermediate for synthetic modifications in steroidal drug development .

Comparative Data Table

Key Research Findings

Role of Acetal Protection : The cyclic bis(ethylene acetal) groups in these compounds protect keto functionalities during synthesis, preventing undesired side reactions (e.g., oxidation or reduction at C3/C20) .

Impact of Substituents :

- Epoxy groups (e.g., 5,6β or 16,17) alter ring strain and reactivity, influencing downstream transformations .

- Hydroxyl or acetyloxy groups modify solubility and metabolic stability, critical for pharmaceutical applications .

Industrial Relevance : While 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is a progestogen precursor, its analogs are often investigated as impurities or intermediates in corticosteroid synthesis, underscoring the need for precise structural characterization .

Biological Activity

17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is a synthetic derivative of steroid hormones, particularly progesterone. This compound has garnered attention for its potential biological activities, particularly in the field of endocrinology and neuropharmacology. Understanding its biological activity is crucial for exploring therapeutic applications, including hormone replacement therapy and neuroactive drug development.

- Molecular Formula : C25H38O5

- Molecular Weight : 418.57 g/mol

- CAS Number : 3386-00-3

- Solubility : Soluble in dichloromethane and ethyl acetate .

The biological activity of 17-hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is primarily attributed to its interaction with hormone receptors and neurotransmitter systems. Research indicates that it may modulate the GABA_A receptor complex, which plays a significant role in the central nervous system (CNS) by regulating neuronal excitability and neurotransmission .

Key Mechanisms:

- Hormonal Modulation : The compound exhibits properties similar to natural steroid hormones, potentially influencing reproductive functions and metabolic processes.

- Neuropharmacological Effects : It has been shown to possess anxiolytic and anticonvulsant properties, suggesting a role in managing anxiety disorders and epilepsy .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

- Anxiolytic Effects : In a controlled study involving animal models, administration of 17-hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential for therapeutic use in anxiety disorders.

- Anticonvulsant Properties : Another investigation assessed the compound's efficacy in reducing seizure frequency in rodent models of epilepsy. Results indicated a notable decrease in seizure episodes, supporting its potential application as an anticonvulsant agent.

- Neuroprotection : A recent study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggest that it may enhance cell survival under conditions that typically lead to neurodegeneration.

Q & A

Q. What synthetic strategies are employed to introduce the cyclic bis(ethylene acetal) group into steroidal frameworks?

The synthesis typically involves protecting ketone groups at positions 3 and 20 with ethylene glycol under acid catalysis. For example, in the synthesis of medroxyprogesterone acetate, the bis(ethylene acetal) of 17α-hydroxyprogesterone is formed using peracetic acid and ethylene glycol, followed by epoxidation and Grignard reactions to introduce methyl groups . Key considerations include:

- Solvent selection : Tetrahydrofuran (THF) or pyridine is often used for anhydrous conditions.

- Acid catalyst : Para-toluenesulfonic acid or HCl gas facilitates acetal formation.

- Epimerization control : Chloroform saturated with HCl ensures proper stereochemical outcomes during methyl group addition .

Q. How can NMR spectroscopy distinguish between cyclic bis(ethylene acetal) isomers and their degradation products?

1H and 13C NMR are critical for structural confirmation:

- Proton shifts : Ethylene acetal protons resonate at δ 3.8–4.2 ppm (multiplet), while ketone groups (if deprotected) appear as singlet carbonyl signals.

- Steroid backbone : Angular methyl groups (e.g., C18/C19) show distinct singlets near δ 0.8–1.2 ppm.

- 2D NMR : HSQC and HMBC correlations verify connectivity between acetal oxygens and adjacent carbons .

Q. What stability challenges arise during storage of ethylene acetal-protected steroids?

Cyclic acetals are susceptible to hydrolysis under acidic or enzymatic conditions. Methodological recommendations include:

- Storage : Anhydrous environments (e.g., desiccants) at 2–8°C to prevent moisture-induced decomposition.

- pH monitoring : Buffered solutions (pH 6–8) minimize acid-catalyzed breakdown .

Advanced Research Questions

Q. How can contradictory impurity profiles during synthesis be resolved?

Impurities often arise from incomplete acetal formation or epoxide intermediates. Strategies include:

- HPLC-MS analysis : Use C18 columns (ACQUITY UPLC®) with acetonitrile/water gradients to separate byproducts (e.g., 5α,6α-epoxides vs. 5β,6β-epoxides) .

- Reaction optimization : Adjust stoichiometry of ethylene glycol (1.5–2.0 equivalents) and reaction time (12–24 hours) to maximize yield .

Q. What computational models predict the metabolic fate of the cyclic bis(ethylene acetal) group in vivo?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model hydrolysis pathways:

Q. How does the bis(ethylene acetal) group influence receptor binding compared to unprotected steroids?

- Molecular dynamics simulations : The acetal group reduces polarity, enhancing membrane permeability but potentially altering glucocorticoid receptor (GR) interactions.

- In vitro assays : Competitive binding assays (e.g., GR transactivation) using radiolabeled dexamethasone as a control quantify affinity changes .

Q. What analytical techniques differentiate between 19-nor and intact pregnane derivatives with bis(ethylene acetal) groups?

- High-resolution mass spectrometry (HRMS) : Exact mass analysis distinguishes C24H34O5 (19-nor derivatives, m/z 402.2385) from C26H38O5 (intact pregnane, m/z 430.2691) .

- X-ray crystallography : Resolves steric effects of the missing C19 methyl group in 19-nor analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.